molecular formula C14H20N6O2 B2741096 7-isopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 919730-08-8

7-isopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2741096
CAS No.: 919730-08-8
M. Wt: 304.354
InChI Key: WSXQLYYEMBHLBE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C₁₂H₂₂ . The structure consists of a bicyclic framework with fused rings. The [1,2,4]triazino[3,4-f]purine core is embedded within the molecule. For a detailed depiction, refer to the single-crystal X-ray diffraction (SXRD) data .

Scientific Research Applications

Anticancer and Anti-HIV Activities

Compounds related to 7-isopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione have shown promising results in in vitro studies for anticancer, anti-HIV, and antimicrobial activities. Specifically, similar triazino and triazolo[4,3-e]purine derivatives exhibited considerable activity against melanoma, non-small lung cancer, breast cancer, and moderate anti-HIV-1 activity (Ashour et al., 2012).

Synthesis and Pharmaceutical Potential

The synthesis of [1,2,4]triazino[3,2-f]purines has been a topic of research, contributing to the development of new pharmaceutical compounds. These efforts are important for the creation of derivatives with potential therapeutic applications (Ueda et al., 1988).

Antitumor Activity

Similar compounds, like purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, were synthesized and showed antitumor activity, highlighting the potential of these compounds in cancer treatment (Ueda et al., 1987).

Serotonin Receptor Affinity and Psychotropic Activity

Derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, similar to the compound , have shown affinity for serotonin receptors and potential psychotropic activity, indicating their relevance in the treatment of mental health disorders (Chłoń-Rzepa et al., 2013).

Antiasthmatic Agents

Research on xanthene derivatives related to purine-2,6-dione structures has suggested potential antiasthmatic properties. These studies are crucial for developing new therapeutic agents for asthma (Bhatia et al., 2016).

Properties

IUPAC Name

3,9-dimethyl-7-(3-methylbutyl)-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2/c1-8(2)5-6-19-12(21)10-11(18(4)14(19)22)15-13-17-16-9(3)7-20(10)13/h8H,5-7H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXQLYYEMBHLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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